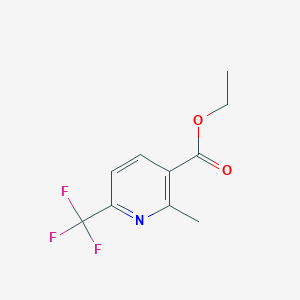

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C10H10F3NO2. It is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the 6-position and an ethyl ester group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-6-(trifluoromethyl)nicotinate typically involves the esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction

Actividad Biológica

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the class of nicotinates. Its unique structure, characterized by a trifluoromethyl group, significantly enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₅F₃N₂O

- CAS Number : 54396-42-8

- Key Functional Groups : Trifluoromethyl, ethyl ester, and pyridine ring

The trifluoromethyl group increases lipophilicity, allowing better interaction with biological membranes and enhancing the compound's efficacy in various biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

- Receptor Interaction : It has been shown to interact with various receptors, potentially modulating their activity through both covalent and non-covalent interactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity

Cytotoxicity assays have shown that this compound can selectively induce apoptosis in certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing new cancer therapies .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties.

-

Anti-inflammatory Mechanism :

- In a controlled experiment, this compound was administered to macrophage cultures exposed to lipopolysaccharides (LPS). The results indicated a significant reduction in TNF-alpha levels, highlighting its anti-inflammatory potential.

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group | Antimicrobial, anti-inflammatory |

| Ethyl 2-methyl-6-(chloro)nicotinate | Chlorine substituent | Moderate antimicrobial activity |

| Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate | Chlorine and trifluoromethyl groups | Enhanced anti-inflammatory effects |

The presence of the trifluoromethyl group in this compound distinguishes it from other nicotinates, contributing to its unique biological activities.

Propiedades

IUPAC Name |

ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUMOTRXCZMICA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468682 |

Source

|

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380355-65-7 |

Source

|

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.